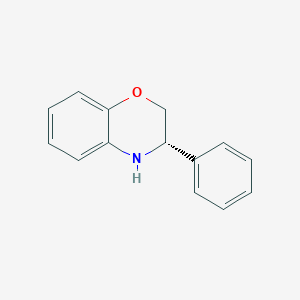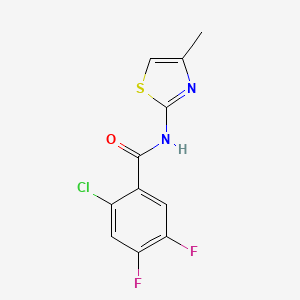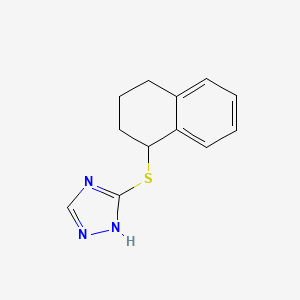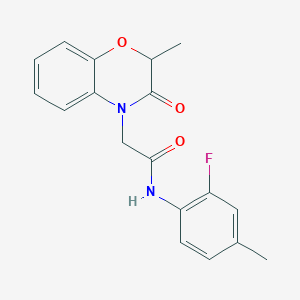
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide, also known as CT327, is a small molecule drug candidate that has shown promise in the treatment of various inflammatory diseases. The compound is a potent inhibitor of a specific protein called phosphodiesterase 4 (PDE4), which plays a key role in the regulation of immune responses. In
Mécanisme D'action
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide is a selective inhibitor of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a key role in immune cell function. By inhibiting PDE4, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide increases cAMP levels in immune cells, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This results in a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing inflammation, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to inhibit the production of mucus in the airways, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. In a rat model of rheumatoid arthritis, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce joint inflammation, bone destruction, and cartilage damage. In a mouse model of psoriasis, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce skin inflammation and improve skin thickness.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide for lab experiments is its high potency and selectivity for PDE4. This allows for precise modulation of immune cell function and reduces the risk of off-target effects. In addition, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, one limitation of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide. One possibility is the evaluation of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide in clinical trials for the treatment of inflammatory diseases such as asthma, COPD, psoriasis, and rheumatoid arthritis. Another direction is the exploration of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide in combination with other therapies, such as corticosteroids or biologic agents, to enhance its efficacy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide, as well as its potential use in other inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-methyl-2-thiophene carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with N-cyclopropyl-1,3-oxazole-4-carboxamide in the presence of a base to yield the final product, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide. The overall yield of the synthesis is around 30%, and the purity of the compound is typically greater than 99%.
Applications De Recherche Scientifique
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. In these studies, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD, as well as improve skin inflammation in a mouse model of psoriasis. In addition, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce joint inflammation and bone destruction in a rat model of rheumatoid arthritis.
Propriétés
IUPAC Name |
N-cyclopropyl-5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-2-5-9(17-7)11-10(13-6-16-11)12(15)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKAATKHRWKZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(N=CO2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)


![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)

![2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7561510.png)
![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)

![2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7561519.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)